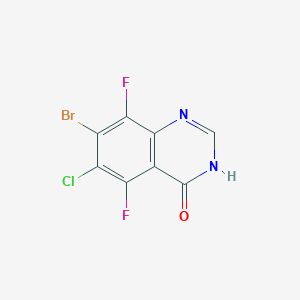

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

Description

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a polyhalogenated quinazolinone derivative characterized by a fused bicyclic aromatic ring system with bromo, chloro, and two fluoro substituents at positions 5, 6, 7, and 7. This compound belongs to the quinazolinone family, which is renowned for its diverse pharmacological applications, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C8H2BrClF2N2O |

|---|---|

Molecular Weight |

295.47 g/mol |

IUPAC Name |

7-bromo-6-chloro-5,8-difluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H2BrClF2N2O/c9-3-4(10)5(11)2-7(6(3)12)13-1-14-8(2)15/h1H,(H,13,14,15) |

InChI Key |

LXSGLLHFLLGHNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The preparation of this compound involves:

- Starting from a suitably halogenated benzoic acid derivative, such as 2,4-dibromo-5-chlorobenzoic acid or related compounds with fluorine substituents.

- Using formamidine acetate as the nitrogen source to form the quinazolinone ring.

- Employing copper-based catalysts (cuprous chloride, cuprous bromide, or cuprous oxide) and iodide salts (potassium iodide or sodium iodide) to facilitate cyclization.

- Conducting the reaction in polar aprotic solvents like acetonitrile under reflux conditions.

- Post-reaction purification involving filtration, activated carbon treatment, pH adjustment, and drying.

Specific Synthetic Procedure (Adapted from Patent CN114436974A)

The following is a representative synthetic method adapted and expanded to include fluorine substituents based on analogous quinazolinone syntheses:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | 100 g of 2,4-dibromo-5-chlorobenzoic acid (or fluorinated analog) | Starting halogenated benzoic acid derivative |

| 2 | Catalyst 1: 3 g of cuprous chloride (CuCl) | Catalyst for cyclization |

| 3 | Catalyst 2: 3 g of potassium iodide (KI) | Halide additive to enhance reaction |

| 4 | 55 g of potassium hydroxide (KOH) | Inorganic base to deprotonate and facilitate ring closure |

| 5 | 40 g of formamidine acetate | Nitrogen donor for quinazolinone ring formation |

| 6 | 700 g of acetonitrile | Solvent |

| 7 | Reaction: Heat under reflux with stirring for 18 hours | Promotes cyclization and ring formation |

| 8 | Cooling to 20-30 °C | Prepares mixture for filtration |

| 9 | Suction filtration and washing of the filter cake | Removes insoluble impurities |

| 10 | Add filter cake to 900 g water, add 4 g activated carbon, stir for 2 hours | Activated carbon treatment for decolorization and purification |

| 11 | Suction filtration, adjust filtrate pH to 2-3 with hydrochloric acid (HCl) | Precipitates quinazolinone solid |

| 12 | Final suction filtration and drying at 100-110 °C | Obtains white solid 7-bromo-6-chloro-4(3H)-quinazolinone with high purity and yield |

Yield: Approximately 86.7% under these conditions.

Variations and Catalyst Alternatives

- Catalyst 1 can be substituted with cuprous bromide (CuBr) or cuprous oxide (Cu2O).

- Catalyst 2 may be sodium iodide (NaI) instead of potassium iodide.

- The inorganic base can be potassium hydroxide (KOH), sodium hydroxide (NaOH), sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

- Solvent alternatives include propionitrile, methyltetrahydrofuran, 1,4-dioxane, dimethylformamide (DMF), or N-methylpyrrolidone (NMP), with acetonitrile preferred for optimal yield and purity.

Incorporation of Fluorine Substituents

While the above method primarily describes preparation of 7-bromo-6-chloro-4(3H)-quinazolinone, incorporation of fluorine atoms at positions 5 and 8 (to yield this compound) requires starting materials bearing fluorine substituents and may involve:

- Using 2,4-dibromo-5-chloro-3,6-difluorobenzoic acid or similar fluorinated benzoic acid derivatives.

- Maintaining similar reaction conditions as above, with adjustments for reactivity due to fluorine's electron-withdrawing effects.

- Purification steps remain consistent, with high-performance liquid chromatography (HPLC) and vacuum filtration employed to ensure compound purity.

Analytical Data and Research Findings

Purity and Yield

Reaction Optimization

- Catalyst ratios, base equivalents, and solvent volumes are optimized to balance reaction rate and product yield.

- Reaction times between 18 to 20 hours under reflux provide complete conversion.

- Temperature control during cooling and filtration is critical to maximize solid recovery and purity.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Preferred Option | Notes |

|---|---|---|---|

| Starting Material | 2,4-dibromo-5-chlorobenzoic acid or fluorinated analog | Fluorinated benzoic acid for difluoro derivative | Determines halogenation pattern |

| Catalyst 1 | 0.02-0.05 mass ratio | Cuprous chloride (CuCl) | Copper catalyst for cyclization |

| Catalyst 2 | 0.4-3.1 mass ratio | Potassium iodide (KI) | Iodide salt to enhance reaction |

| Inorganic Base | 6-8 mass ratio | Potassium hydroxide (KOH) | Base to facilitate ring closure |

| Formamidine Acetate | 8-10 mass ratio | - | Nitrogen source for quinazolinone ring |

| Solvent | 0.03-0.05 mass ratio | Acetonitrile | Polar aprotic solvent |

| Reaction Time | 18-20 hours | 18 hours | Reflux with stirring |

| Temperature | Reflux (~80-85 °C), then cool to 20-30 °C | - | Reaction and work-up conditions |

| Purification | Activated carbon, pH adjustment | - | Improves purity and yield |

| Yield | 85-87% | - | High yield under optimized conditions |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-6-chloro-5,8-difluoroquinazolin-4-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-5,8-difluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of quinazolinones are heavily influenced by the type, position, and combination of substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron Effects : The target compound’s bromo, chloro, and fluoro substituents create a highly electron-deficient core, favoring interactions with electron-rich biological targets like kinases or DNA. This contrasts with the redox-active ferrocenyl analog, where the iron center enables electrochemical applications .

Physicochemical Properties

Key Findings :

- The target compound’s fluorine atoms improve metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs .

- Ferrocenyl derivatives exhibit unique redox behavior, absent in purely halogenated quinazolinones .

Biological Activity

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazoline family, characterized by its unique halogen substituents: bromine, chlorine, and fluorine. This compound has gained attention due to its significant biological activities, including antimicrobial and anticancer properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

- Molecular Formula : C8H2BrClF2N2O

- Molecular Weight : 295.47 g/mol

- Structure : The compound features a quinazoline core with multiple functional groups that influence its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. Notably, this compound has been studied for its ability to modulate virulence factors in pathogens such as Pseudomonas aeruginosa, which is associated with infections in cystic fibrosis patients . The compound's effect on biofilm formation and the production of virulence factors was observed at concentrations as low as 50 µM, demonstrating a potential role in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Quinazoline derivatives are known to induce cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . For instance, studies have shown that compounds similar to this compound exhibit selective inhibition of cancer cell proliferation, with some derivatives demonstrating IC50 values in the nanomolar range against human cancer cell lines such as MCF7 (breast) and A549 (lung) .

Case Studies and Research Findings

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Refluxing with Ethanol : Utilizing formamidine acetate and other reagents under controlled conditions to optimize yield and purity.

- Continuous Flow Reactors : Employed in industrial settings to enhance reaction efficiency and product quality.

Q & A

Q. What are the challenges in scaling up quinazolinone synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.